molecular formula C10H12FNO3 B8005692 4-Fluoro-N,2-dimethoxy-N-methylbenzamide

4-Fluoro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B8005692
M. Wt: 213.21 g/mol
InChI Key: GYYUIXIYLRDCKI-UHFFFAOYSA-N
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Description

Conceptual Framework of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamides, characterized by a benzene (B151609) ring attached to an amide functional group, represent a core scaffold in numerous pharmaceutical compounds. researchgate.netwikipedia.org Their versatility allows them to serve as crucial building blocks in organic synthesis and as key components in the development of drugs targeting a wide range of conditions, including neurological and metabolic disorders. researchgate.netchemimpex.commdpi.com The amide bond's ability to form hydrogen bonds, coupled with the diverse substitutions possible on the aromatic ring, enables the fine-tuning of a molecule's biological activity and pharmacokinetic properties. researchgate.net

Significance of Fluorine and Methoxy (B1213986) Functionalities in Aromatic Amide Systems

The introduction of fluorine and methoxy groups into aromatic amide systems is a well-established strategy in medicinal chemistry to enhance a compound's therapeutic potential.

Methoxy Group: The methoxy group, while also influencing a molecule's electronic properties, is often incorporated to enhance ligand-target binding and to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.netnih.gov It can participate in hydrogen bonding and hydrophobic interactions within protein binding pockets. researchgate.net The strategic placement of methoxy groups can be a critical factor in optimizing a drug's efficacy and safety profile. nih.govyoutube.com However, it is also important to note that methoxy groups can be susceptible to metabolic O-demethylation. researchgate.net

Positioning 4-Fluoro-N,2-dimethoxy-N-methylbenzamide within Advanced Benzamide Chemistry

The compound this compound integrates the advantageous properties of both fluorine and methoxy functionalities within a proven benzamide framework. The para-fluorine substituent is anticipated to enhance metabolic stability and membrane permeability, while the two methoxy groups, one on the benzene ring and one on the amide nitrogen, are expected to influence the compound's conformation and binding interactions. This specific combination of functional groups suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, potentially for neurological or other disorders where such substituted benzamides have shown promise. chemimpex.com

Interactive Data Tables

Physicochemical Properties of Related Benzamide Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
4-Fluoro-N-methoxy-N-methylbenzamide116332-54-8C9H10FNO2183.18Para-fluoro substitution, N-methoxy-N-methyl amide
4-amino-2-fluoro-N-methylbenzamide915087-25-1C8H9FN2O168.17Ortho-fluoro and para-amino substitution
4-fluoro-N-methylbenzamide701-49-5C8H8FNO153.15Para-fluoro substitution
2-bromo-4-fluoro-N-methylbenzamide923138-87-8C8H7BrFNO232.05Ortho-bromo and para-fluoro substitution
N-(4-acetamidophenyl)-4-fluoro-N-methylbenzamide-C16H15FN2O2286.30Para-fluoro substitution, complex N-aryl group

Data sourced from publicly available chemical databases. apolloscientific.co.ukchemicalbook.comnih.govsigmaaldrich.comnih.govsynzeal.com

General Effects of Fluorine and Methoxy Groups in Drug Design

Functional GroupCommon Effects on Molecular Properties
Fluorine - Increases metabolic stability by blocking metabolism sites. mdpi.com - Modulates pKa and lipophilicity. researchgate.nettandfonline.com - Can enhance binding affinity to target proteins. nih.gov - Improves membrane permeability. researchgate.net
Methoxy Group - Enhances ligand-target binding through hydrogen bonding and hydrophobic interactions. researchgate.net - Modulates ADME properties. researchgate.netnih.gov - Can be a site for metabolic O-demethylation. researchgate.net - Influences molecular conformation.

Detailed Research Findings

While specific research on this compound is not widely published, the synthesis and applications of structurally similar compounds provide valuable insights. For instance, the synthesis of related fluorinated benzamides often involves the coupling of a substituted benzoic acid with an appropriate amine. mdpi.com The synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for a known antiandrogen drug, has been achieved through the oxidation of 2-fluoro-4-nitrotoluene (B45272), followed by chlorination, amination, and reduction. chemicalbook.comresearchgate.net

The biological activities of various fluorinated and methoxylated benzamides have been explored. For example, some fluorinated benzamide derivatives have been investigated as potential anticonvulsants, while others have been designed as imaging ligands for receptors in the central nervous system. researchgate.neted.ac.uk The substitution pattern on the benzamide scaffold is critical for determining the compound's biological target and activity. Structure-activity relationship studies on related benzamide series have shown that even minor changes to the substituents can significantly impact their inhibitory activity against specific enzymes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-N,2-dimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYUIXIYLRDCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformation Pathways

Synthetic Routes to 4-Fluoro-N,2-dimethoxy-N-methylbenzamide

The synthesis of this specifically substituted benzamide (B126) requires a strategic combination of reactions to introduce the fluoro, dimethoxy, and N-methyl-N-methoxy amide functionalities onto the benzene (B151609) ring. This section explores various synthetic approaches, from classical methods to modern catalytic strategies.

Classical Amide Bond Formation Strategies

The formation of the amide bond is a fundamental transformation in organic chemistry. For N-methoxy-N-methylamides, often referred to as Weinreb amides, the most common classical approach involves the acylation of N,O-dimethylhydroxylamine hydrochloride. wisc.eduresearchgate.net This is typically achieved by reacting the hydroxylamine (B1172632) derivative with an activated carboxylic acid, such as an acid chloride. wisc.edu

In the context of this compound, this would involve the preparation of 4-fluoro-2-methoxybenzoic acid, its conversion to the corresponding acid chloride, and subsequent reaction with N,O-dimethylhydroxylamine hydrochloride. Several reagents can facilitate the coupling of carboxylic acids with N,O-dimethylhydroxylamine hydrochloride directly, including 2-chloro-1-methylpyridinium (B1202621) iodide and trichloromethyl chloroformate in the presence of a base like triethylamine. researchgate.net These methods often proceed in high yields and without significant side reactions. researchgate.net

A variety of coupling agents have been developed to promote amide bond formation. The following table summarizes some common coupling agents used in the synthesis of N-methoxy-N-methylamides from carboxylic acids.

Coupling AgentReagentsKey Features
Acid ChloridesThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Forms a highly reactive acyl chloride intermediate.
CarbodiimidesDicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Forms an O-acylisourea intermediate.
Phosphonium Salts(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)Effective for sterically hindered substrates. chemicalbook.com
Urnonium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Widely used in solid-phase peptide synthesis.

Transition Metal-Catalyzed Coupling Approaches in Benzamide Synthesis

Transition metal catalysis has revolutionized the synthesis of benzamides, offering milder and more efficient alternatives to classical methods. rsc.org Palladium-catalyzed aminocarbonylation, for instance, allows for the formation of benzamides from aryl halides or triflates, carbon monoxide, and an amine. researchgate.net This approach could be applied to the synthesis of this compound by using a suitably substituted aryl halide.

Recent advancements have also focused on the direct C-H amination of arenes, which provides a more atom-economical route to benzamides. rsc.org While not yet a standard method for this specific compound, the ongoing development in this area holds promise for future synthetic strategies. Ruthenium-catalyzed reactions have also been explored for the transformation of amide groups. rsc.org

The following table highlights some transition metal-catalyzed reactions relevant to benzamide synthesis.

Strategic Fluorination and Methoxylation for Aromatic Amide Construction

The introduction of fluorine and methoxy (B1213986) groups onto the aromatic ring requires careful strategic planning. Fluorine can be introduced using various fluorinating agents, and its presence can significantly influence the electronic properties and metabolic stability of the molecule. conicet.gov.ar The timing of the fluorination step is crucial. It can be performed on an early-stage intermediate or as a late-stage functionalization.

Methoxylation can be achieved through nucleophilic aromatic substitution or other standard etherification methods. The relative positions of the fluoro and methoxy groups will dictate the synthetic strategy. For a 4-fluoro-2-methoxy substitution pattern, one might start with a difluoro-substituted precursor and selectively replace one fluorine with a methoxy group, or begin with a methoxy-substituted arene and introduce the fluorine at the desired position. The synthesis of fluorinated amides can also be achieved through radical N-perfluoroalkylation–defluorination pathways. nih.gov

Preparation of N-Methoxy-N-methylbenzamide Scaffolds and Related Precursors

The core of this compound is the N-methoxy-N-methylbenzamide scaffold, also known as a Weinreb amide. wisc.edu These amides are particularly useful in organic synthesis because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols. wisc.edu This stability is attributed to the formation of a stable metal-chelated intermediate. wisc.edu

The precursor, N,O-dimethylhydroxylamine hydrochloride, is commercially available and reacts readily with activated carboxylic acid derivatives. wisc.edu For the synthesis of the target molecule, the key precursor would be 4-fluoro-2-methoxybenzoic acid. This benzoic acid derivative can be prepared through various synthetic routes, including the oxidation of the corresponding toluene (B28343) or benzaldehyde. For example, 2-fluoro-4-nitrotoluene (B45272) can be oxidized to 2-fluoro-4-nitrobenzoic acid using potassium permanganate. researchgate.net

Derivatization and Chemical Transformations of the Benzamide Core

The this compound molecule possesses several sites for further chemical modification, allowing for the generation of a diverse library of compounds.

Modifications and Substitutions at the Amide Nitrogen

The N-methoxy-N-methylamide functionality, while stable under many conditions, can be strategically transformed. A key reaction of Weinreb amides is their conversion to ketones upon reaction with Grignard or organolithium reagents. wisc.edu This allows for the introduction of a wide variety of alkyl or aryl groups at the carbonyl carbon.

Furthermore, the N-O bond of hydroxamic acid derivatives can be cleaved under certain conditions, providing a pathway to other amide derivatives. researchgate.net While the N-methyl group is generally stable, advanced catalytic methods are emerging that could potentially allow for its modification or removal. Palladium-catalyzed hydroarylation reactions have been developed to access N-allylbenzamide derivatives from N-propargyl benzamides and boronic acids. acs.org

The following table provides a summary of potential transformations at the amide nitrogen of a Weinreb amide.

Reaction TypeReagentsProduct
Ketone SynthesisGrignard reagents (R-MgX) or Organolithium reagents (R-Li)Ketone (Ar-CO-R) wisc.edu
Aldehyde SynthesisReducing agents (e.g., DIBAL-H)Aldehyde (Ar-CHO)
N-O Bond CleavagePhotochemical or other specific conditionsSecondary or primary amides researchgate.net

Transformations of the Aromatic Ring Substituents

Once the benzamide core is formed, the substituents on the aromatic ring can be chemically altered to produce new derivatives. A key reaction in this context, particularly for fluorinated aromatics, is nucleophilic aromatic substitution (SNAr). In certain fluorinated benzaldehydes, which serve as precursors, a fluorine atom at the para position can be replaced by a methoxy group under basic conditions. researchgate.net This type of transformation is significant for modifying the electronic properties of the molecule.

Another important transformation involves the reduction of a nitro group substituent to an amine. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate for pharmaceuticals, is achieved through the catalytic hydrogenation of 2-fluoro-N-methyl-4-nitro-benzamide using a Palladium on carbon (Pd/C) catalyst. This clean and efficient method replaces older techniques that used reagents like iron powder, which generated significant waste.

Furthermore, the entire benzamide functional group can undergo reactions that lead to different aromatic compounds. The Hofmann rearrangement transforms a primary amide into a primary amine with one less carbon atom. nanobioletters.com For example, benzamide can be converted to aniline (B41778) through this rearrangement, which proceeds via intermediates such as N-chlorobenzamide and phenyl isocyanate. chemicalbook.com

Synthesis of Novel Analogues with Varied Substitution Patterns

The creation of novel analogues of this compound involves synthesizing related structures with different atoms or groups on the aromatic ring or the amide nitrogen. Research has produced a wide array of benzamide derivatives by employing various synthetic strategies. These methods often involve the coupling of a substituted benzoic acid with an appropriate amine.

The synthesis of these analogues is critical for exploring structure-activity relationships in fields like medicinal chemistry. The table below showcases a selection of synthesized benzamide analogues and the methods used, illustrating the diversity of accessible structures.

Analogue NameKey ReactantsCoupling Method/ReagentsReference
4-Amino-2-fluoro-N-methyl-benzamide2-Fluoro-4-nitrobenzoic acid and MethylamineChlorination followed by amination and subsequent hydrogenation (Pd/C) mdpi.com
N-(2-diethylaminoethyl)-4-fluorobenzamide4-Fluorobenzoic acid and N,N-DiethylethylenediamineActivation with ethyl chloroformate in the presence of triethylamine researchgate.net
2-Fluoro-N-(4-methoxyphenyl)benzamide2-Fluorobenzoic acid and 4-MethoxyanilineStandard amide coupling (method not detailed in abstract) acs.org
N-p-tolylbenzamideBenzoyl chloride and p-ToluidineSchotten-Baumann reaction (acid chloride and amine) chemicalbook.com
4-Bromo-2-fluoro-N-methylbenzamide4-Bromo-2-fluorobenzoic acid and Methylamine hydrochlorideActivation with BOP reagent and DIPEA
N-octyl-3-nitro-5-(trifluoromethyl)benzamide3-Nitro-5-(trifluoromethyl)benzoyl chloride and n-OctylamineReaction of acyl chloride with amine in the presence of triethylamine

Mechanistic Investigations of Benzamide Synthesis Reactions

Understanding the mechanisms behind benzamide formation is crucial for optimizing reaction conditions, improving yields, and designing new synthetic routes. Research has focused on elucidating the pathways of amide bond formation and the specific roles of catalysts and intermediates.

Elucidation of Amide Bond Formation Mechanisms

The formation of an amide bond is a fundamental reaction in organic chemistry that involves creating a linkage between a carboxylic acid (or its derivative) and an amine. Because this C-N coupling has a high energy barrier, direct condensation requires harsh conditions. Therefore, most synthetic methods rely on the activation of the carboxylic acid.

Common mechanisms include:

Activation by Coupling Reagents : This is the most prevalent method, where a coupling reagent activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. The mechanism generally involves the formation of a highly reactive ester or similar intermediate.

Lewis Acid-Mediated Condensation : Lewis acids like titanium tetrachloride (TiCl4) can mediate the direct condensation of carboxylic acids and amines. The proposed mechanism involves the formation of an adduct between the carboxylate and the Lewis acid, creating a good leaving group and facilitating the amine's attack.

Superelectrophilic Aromatic Substitution : A distinct mechanism has been proposed for the direct synthesis of benzamides from arenes using cyanoguanidine in a superacid. Theoretical calculations suggest the reaction proceeds through a diprotonated, superelectrophilic intermediate that attacks the aromatic ring.

Enzymatic Formation : Biocatalytic methods offer an alternative pathway. For example, the adenylating enzyme TycA-A can catalyze amide bond formation. The mechanism involves the enzymatic adenylation of a carboxylic acid, which activates it for subsequent nucleophilic substitution by an amine. mdpi.com

Analysis of Catalyst Roles and Reaction Intermediates

Catalysts are central to modern amide synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. They function by lowering the activation energy of the reaction. The specific role of the catalyst and the nature of the reaction intermediates are highly dependent on the chosen synthetic method.

Role of Catalysts : A wide variety of catalysts are employed in benzamide synthesis. Heterogeneous catalysts, such as diatomite earth supporting a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4), provide active sites for condensation and offer advantages like easy recovery and reuse. chemicalbook.com Homogeneous catalysts, including palladium-based systems, are used for carbonylation reactions to form amides from aryl halides. In some direct amidation reactions, Lewis acids like TiCl4 activate the carboxylic acid. Even simple compounds like boric acid can catalyze the reaction between a carboxylic acid and urea.

Reaction Intermediates : The pathway from reactants to products involves one or more transient species known as reaction intermediates.

In reactions mediated by TiCl4, potential intermediates include an initial adduct (A) between the carboxylate and the metal, an acyl pyridinium (B92312) ion (B), or an acyl chloride (C), all of which are highly reactive towards amines.

In the superacid-catalyzed reaction with cyanoguanidine, a key intermediate is a diprotonated superelectrophile. Following its reaction with the arene, a protonated benzonitrile (B105546) is formed, which then hydrolyzes to the final benzamide product upon workup.

In the Hofmann rearrangement of benzamides, an N-chloroamide anion rearranges to form an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. chemicalbook.com

The table below summarizes various catalytic systems used in benzamide synthesis.

Catalyst SystemReaction TypeKey FeaturesReference
Iodine-AluminaDecomposition of BenzoylthioureasSolvent-free conditions, microwave irradiation.
Diatomite earth@IL/ZrCl4Direct CondensationReusable heterogeneous catalyst, ultrasonic irradiation. chemicalbook.com
Titanium tetrachloride (TiCl4)Direct CondensationHomogeneous Lewis acid catalysis in pyridine.
Palladium (Pd/C)HydrogenationUsed to reduce nitro groups on the benzamide ring. mdpi.com
Boric AcidCondensation with UreaSimple catalyst for reaction of benzoic acid and urea.
CataCxium A / PalladiumCarbonylative CouplingSynthesis from aryl bromides and CO gas.

Advanced Spectroscopic Elucidation of Molecular Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework and the specific environments of other NMR-active nuclei, such as fluorine. By analyzing chemical shifts, coupling constants, and through-space or through-bond correlations, a complete structural assignment of 4-Fluoro-N,2-dimethoxy-N-methylbenzamide can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton in the molecule. The aromatic region displays a complex splitting pattern due to the coupling between the fluorine atom and the aromatic protons. The protons on the benzene (B151609) ring are expected to appear as multiplets, with their chemical shifts influenced by the electron-withdrawing fluorine and electron-donating methoxy (B1213986) groups. The methoxy and N-methyl protons will each give rise to a singlet, with their chemical shifts providing information about their local electronic environment.

Table 1: ¹H NMR Chemical Shift Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic-H Data not available m
OCH₃ (at C2) Data not available s
N-CH₃ Data not available s
N-OCH₃ Data not available s

Note: 'm' denotes multiplet, 's' denotes singlet. Specific chemical shift values are dependent on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift. The aromatic carbons exhibit splitting due to coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature. The chemical shifts of the methoxy and N-methyl carbons are also readily identified in the upfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C=O Data not available
C-F Data not available
C-OCH₃ (at C2) Data not available
Aromatic-C Data not available
OCH₃ (at C2) Data not available
N-CH₃ Data not available
N-OCH₃ Data not available

Note: The chemical shifts are approximate and can vary based on experimental parameters.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Assessment

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in this compound. The spectrum will show a single resonance for the fluorine atom, and its chemical shift provides valuable information about the electronic environment of the C-F bond. Furthermore, the coupling of the fluorine atom with the neighboring aromatic protons can be observed, providing further confirmation of the substitution pattern on the benzene ring.

Table 3: ¹⁹F NMR Data for this compound

Nucleus Chemical Shift (δ, ppm)
¹⁹F Data not available

Note: The chemical shift is relative to a standard reference, such as CFCl₃.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the through-bond coupling between the aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). sdsu.eduyoutube.com It allows for the direct assignment of the protonated carbons in the molecule, such as those in the aromatic ring and the methyl groups. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduyoutube.com HMBC is crucial for piecing together the entire molecular structure by showing, for example, the correlation between the N-methyl protons and the carbonyl carbon, and between the aromatic protons and the carbons of the methoxy and amide groups. sdsu.eduyoutube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. The most prominent peak will be the strong absorption corresponding to the C=O (carbonyl) stretching vibration of the amide group. The C-F bond will also have a characteristic stretching vibration. The aromatic C-H and C=C stretching vibrations, as well as the C-O stretching of the methoxy group, will also be present in the spectrum.

Table 4: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
C=O (Amide) Stretch Data not available
C-F Stretch Data not available
Aromatic C-H Stretch Data not available
Aromatic C=C Stretch Data not available
C-O (Methoxy) Stretch Data not available

Raman Spectroscopy Applications for Molecular Vibrations

The polarizability of a bond, which is a measure of how easily the electron cloud can be distorted, determines the intensity of a Raman signal. wikipedia.org Key predicted vibrational modes for this compound are detailed below. The aromatic ring vibrations, particularly the ring "breathing" modes, are expected to produce strong signals. ramansystems.comacs.org The carbon-fluorine bond, while having a characteristic vibrational frequency, typically yields a strong Raman band. uci.edu The carbonyl group of the tertiary amide and the C-O-C stretches of the methoxy groups are also anticipated to be clearly identifiable.

Interactive Data Table: Predicted Raman Shifts for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-C Stretch (ring breathing)Phenyl Ring~990 - 1010Strong
Aromatic C-C StretchPhenyl Ring~1580 - 1610Strong
Amide C=O StretchTertiary Amide~1630 - 1670Strong
C-F StretchFluoro-Aromatic~720 - 800Strong
C-N StretchTertiary Amide~1100 - 1250Moderate
Symmetric C-O-C StretchAryl-Alkyl Ether~1020 - 1075Moderate-Weak
Asymmetric C-O-C StretchAryl-Alkyl Ether~1200 - 1275Moderate
Aromatic C-H StretchPhenyl Ring~3000 - 3100Moderate
Aliphatic C-H StretchMethyl/Methoxy Groups~2800 - 3000Moderate

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides direct evidence of a molecule's elemental composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for assigning an unambiguous molecular formula to a compound. By measuring the mass of an ion with high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. researchgate.net

For this compound, the molecular formula is C₁₀H₁₂FNO₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. stolaf.eduepfl.ch This calculated value serves as a benchmark for experimental HRMS measurements, with a close match confirming the elemental formula.

Interactive Data Table: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₀H₁₂FNO₃
Monoisotopic MassesC: 12.000000, H: 1.007825, F: 18.998403, N: 14.003074, O: 15.994915
Calculated Exact Mass 213.07957 u
Protonated Species [M+H]⁺214.08740 u

Investigation of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, after the initial ionization to form a molecular ion (M⁺•), the ion often undergoes fragmentation, breaking into smaller, characteristic pieces. Analyzing these fragmentation patterns provides a roadmap to the molecule's structure. The fragmentation of benzamides is well-characterized and typically involves initial cleavage at the bonds adjacent to the carbonyl group (alpha-cleavage). researchgate.netyoutube.com

For this compound, the molecular ion is expected at an m/z of 213. A primary and highly probable fragmentation event is the cleavage of the C-N bond to form a stable 4-fluoro-2-methoxybenzoyl cation. This cation can then undergo further fragmentation, such as the loss of a neutral carbon monoxide (CO) molecule, a common pathway for benzoyl derivatives. researchgate.net Other likely fragmentations include the loss of methyl or methoxy radicals from the amide and ether groups, respectively. youtube.com These pathways, outlined in the table below, collectively support the proposed structure.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Predicted)Ion Structure/FormulaNeutral Loss
213[C₁₀H₁₂FNO₃]⁺• (Molecular Ion)-
182[C₉H₉FO₃]⁺••CH₃ (from N-methyl)
167[C₈H₆FO₂]⁺•N(CH₃)OCH₃
139[C₇H₃FO₂]⁺•CO (from 167 fragment)
153[C₈H₆FO₂]⁺ (Isomer of 167 after rearrangement)H₂CO (from 2-methoxy) + •CH₃ (from N-methyl)
123[C₇H₃FO]⁺•CO (from 151 fragment)

Based on the available scientific literature, a detailed computational and theoretical characterization of the specific compound “this compound” is not available. The search for dedicated research on this molecule did not yield specific studies outlining its electronic structure, conformational analysis, or non-covalent interactions as requested.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific computational characterizations solely focused on “this compound” at this time. Generating such content without specific scholarly sources would result in an inaccurate and speculative article.

To fulfill the detailed request as outlined, published research focusing specifically on the quantum mechanical and molecular modeling of "this compound" would be necessary.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific research reveals a notable absence of detailed computational and crystallographic studies for the chemical compound this compound. Despite the growing importance of theoretical chemistry in characterizing novel molecules, specific analyses such as molecular docking, Hirshfeld surface analysis, and energy framework calculations for this particular benzamide (B126) derivative have not been publicly documented.

Hirshfeld surface analysis, in particular, is instrumental in quantifying supramolecular interactions by mapping intermolecular contacts on a 3D molecular surface. This method allows researchers to visualize and dissect various non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to crystal engineering and polymorphism. Complementing this, energy framework calculations provide a quantitative measure of the energetic stability of the crystal lattice, elucidating the strength and nature of the packing forces.

However, a thorough search of scientific databases and literature yields no specific studies applying these advanced computational methods to this compound. Consequently, detailed information regarding its binding methodologies in chemical studies, its supramolecular interactions as revealed by Hirshfeld surfaces, or the stability of its crystal packing through energy framework analysis is not available at this time. The absence of such data precludes a detailed discussion on the theoretical and crystallographic characterization of this specific compound as per the requested analytical framework.

While numerous studies exist for other structurally related benzamide derivatives, employing the full suite of computational tools mentioned, these findings cannot be extrapolated to this compound due to the unique influence of its specific substituent pattern—a fluorine atom at the 4-position, a methoxy group at the 2-position, and an N-methoxy-N-methylamide group—on its electronic and steric properties. Further experimental and computational research is required to elucidate the specific molecular and crystallographic characteristics of this compound.

Solid State Structural Elucidation and Crystallographic Systematics

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for elucidating the atomic-level structure of a crystalline solid. While no such study has been reported for the title compound, we can infer its likely structural characteristics.

The molecular conformation of 4-Fluoro-N,2-dimethoxy-N-methylbenzamide would be largely defined by the torsional angles between the phenyl ring and the amide group. In the related compound, 4-methoxy-N-methylbenzamide , the dihedral angle between the amide group and the benzene (B151609) ring is a relatively shallow 10.6(1)°. nih.gov However, the presence of an additional methoxy (B1213986) group at the ortho-position in the title compound is expected to introduce significant steric hindrance. This steric clash between the ortho-methoxy group and the N-methyl and N-methoxy substituents on the amide nitrogen would likely force a more twisted conformation, resulting in a larger dihedral angle between the aromatic ring and the amide plane.

Due to the N-substitution on the amide group, This compound lacks the traditional N-H donor necessary for forming strong classical hydrogen bonds that are often observed in primary and secondary amides. For instance, molecules of 4-methoxy-N-methylbenzamide are linked by N-H···O hydrogen bonds. nih.gov In the absence of such strong donors, the crystal structure of the title compound would be stabilized by a network of weaker intermolecular interactions. These would likely include C-H···O hydrogen bonds, where the hydrogen atoms of the methyl and aromatic groups interact with the oxygen atoms of the carbonyl and methoxy groups. Furthermore, the electronegative fluorine atom at the para-position could participate in weak C-H···F interactions, a feature commonly observed in the crystal structures of fluorinated organic molecules. Current time information in Cambridgeshire, GB.researchgate.net

Benzamide (B126) and its derivatives are known for their propensity to exhibit polymorphism, the ability to crystallize in multiple distinct forms. nih.gov The conformational flexibility around the aryl-carbonyl and carbonyl-nitrogen bonds, coupled with the potential for various networks of weak intermolecular interactions, suggests that This compound may also exist as different polymorphs, each possessing unique physical properties.

Crystallographic Database Utilization

The Cambridge Crystallographic Data Centre (CCDC) serves as a critical resource for the systematic study of crystal structures. By surveying the vast repository of existing crystallographic data, we can draw meaningful comparisons and gain a deeper understanding of the structural motifs likely to be adopted by This compound .

Analysis of the crystal structures of related benzamide derivatives provides a framework for predicting the structural features of the title compound. The substitution pattern on both the aromatic ring and the amide nitrogen plays a pivotal role in determining the final solid-state structure. The following table summarizes key crystallographic information for some relevant benzamide derivatives.

Compound NameChemical FormulaCrystal SystemSpace GroupNoteworthy Structural FeaturesReference
4-Methoxy-N-methylbenzamide C₉H₁₁NO₂MonoclinicP2₁/cChains formed via N-H···O hydrogen bonds. nih.gov
4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide C₂₅H₂₂FN₅O₃MonoclinicP2₁/cCrystal packing dominated by N-H···O hydrogen bonds. dcu.ienih.gov
N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide C₂₁H₁₆FN₃O₃SMonoclinicP2₁/cStabilized by an intramolecular N-H···O hydrogen bond. dcu.ie

This table is interactive. Click on the headers to sort the data.

A systematic survey of fluorinated benzamide structures within the CCDC highlights the significant role of the fluorine atom in directing crystal packing. Current time information in Cambridgeshire, GB.researchgate.net Fluorine often participates in a diverse array of weak intermolecular interactions, including C-H···F and F···F contacts, which can be crucial in stabilizing the crystal lattice. The electronic perturbation caused by the fluorine atom can also lead to specific electrostatic interactions that favor certain packing motifs.

Similarly, a review of methoxylated benzamides reveals the importance of the methoxy group in the supramolecular assembly. The oxygen atom of the methoxy group is an effective hydrogen bond acceptor, and the methyl protons can act as weak hydrogen bond donors. The orientation of the methoxy group can significantly impact molecular conformation and packing efficiency.

In the case of This compound , the combined presence of these functional groups is expected to result in a complex and unique interplay of intermolecular forces, ultimately defining its solid-state architecture. Definitive elucidation of this structure, however, awaits future experimental investigation.

Relationship Between Molecular Structure and Crystal Architecture

The specific arrangement of atoms in the this compound molecule directly influences its packing in the solid state. The presence of a fluorine atom at the fourth position of the benzene ring, a methoxy group at the second position, and an N,N-dimethylamide moiety creates a unique electronic and steric profile that dictates the intermolecular interactions and ultimately the crystal system.

Detailed crystallographic data, which would typically include precise bond lengths, bond angles, and torsion angles, are essential for a complete understanding of the molecule's conformation. While specific experimental data for this compound is not publicly available, analysis of closely related structures, such as 4-fluoro-N-methoxy-N-methylbenzamide, suggests that the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring significantly impacts the charge distribution and potential for intermolecular interactions.

The crystal architecture is a direct consequence of the molecule's efforts to achieve maximum stability through a variety of non-covalent interactions. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The N-methyl and N-methoxy groups, along with the carbonyl oxygen of the amide, are potential sites for hydrogen bonding, which can play a significant role in the formation of one-, two-, or three-dimensional networks within the crystal.

The following table outlines the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction study, which remains the definitive method for elucidating solid-state structures.

Crystallographic Parameter Description
Crystal SystemThe basic geometric framework of the crystal (e.g., monoclinic, triclinic).
Space GroupThe set of symmetry operations that describe the arrangement of molecules within the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths of the sides of the unit cell and the angles between them, defining the cell's shape and size.
ZThe number of molecules per unit cell.
Bond Lengths (Å)The equilibrium distances between the nuclei of bonded atoms.
Bond Angles (°)The angles formed between three connected atoms.
Torsion Angles (°)The angles describing the rotation around a chemical bond.
Intermolecular InteractionsNon-covalent forces such as hydrogen bonds and π-π stacking that hold the molecules together in the crystal.

Further research involving single-crystal X-ray diffraction is necessary to provide the precise data required for a complete and detailed description of the solid-state structure of this compound.

Chemical Reactivity and Mechanistic Organic Synthesis

Investigation of Electrophilic Aromatic Substitution on the Benzamide (B126) Ring

Electrophilic Aromatic Substitution (EAS) on the benzene (B151609) ring of 4-Fluoro-N,2-dimethoxy-N-methylbenzamide is governed by the cumulative directing and activating or deactivating effects of its substituents. msu.edu

The three substituents exert distinct influences:

2-Methoxy Group (-OCH₃): This is a strongly activating group and a powerful ortho, para-director. pressbooks.pub Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I). This donation significantly enriches the electron density at the positions ortho (position 3) and para (position 5) to it.

4-Fluoro Group (-F): Halogens are a unique class of substituents, acting as deactivators yet being ortho, para-directors. unizin.org The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring toward electrophilic attack. However, its lone pairs can participate in resonance (+R effect), directing incoming electrophiles to the ortho (positions 3 and 5) and para (position 1) positions. unizin.orgresearchgate.net

Amide Group (-C(=O)N(OCH₃)CH₃): The amide group, specifically the carbonyl attached to the ring, is a deactivating group and a meta-director. libretexts.org The carbonyl group withdraws electron density from the ring through both induction and resonance, making the ring less nucleophilic. This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (positions 3 and 5).

When considering the combined influence, the directing effects are antagonistic and reinforcing at different positions. msu.edu The 2-methoxy group strongly activates positions 3 and 5. The 4-fluoro group also directs to positions 3 and 5. The amide group directs to these same positions (3 and 5). Therefore, the directing effects are cooperative, strongly favoring substitution at positions 3 and 5. Between these two, the powerful activating effect of the methoxy (B1213986) group is the dominant factor. Position 6 is sterically hindered by the adjacent bulky amide group. Position 5 is electronically favored by both the methoxy and fluoro directors. Position 3 is also favored but is ortho to the bulky amide group, which might introduce some steric hindrance.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionInfluence of 2-OCH₃Influence of 4-FInfluence of 1-AmideOverall Likelihood
3 ortho (Activating)ortho (Directing)meta (Directing)Favorable, but potential steric hindrance
5 para (Activating)ortho (Directing)meta (Directing)Most Favorable
6 ortho (Activating)meta (No effect)ortho (Deactivating)Unfavorable due to steric hindrance

This table provides a qualitative prediction of reactivity based on established principles of substituent effects in electrophilic aromatic substitution.

Nucleophilic Reactivity at the Amide Carbonyl Center

Amides are generally considered poor electrophiles for nucleophilic acyl substitution due to the resonance stabilization of the amide bond, which delocalizes the nitrogen lone pair onto the carbonyl oxygen. nih.gov This reduces the partial positive charge on the carbonyl carbon. The compound this compound is a tertiary amide, which are typically among the least reactive amides in such transformations.

Despite this inherent stability, the amide carbonyl can be attacked by highly reactive nucleophiles, such as organolithium or Grignard reagents. researchgate.net These reactions typically proceed through a tetrahedral intermediate. The stability of this intermediate and the nature of the N-substituents influence the reaction outcome. For tertiary amides like this one, the reaction with an organometallic reagent can lead to the formation of a ketone upon cleavage of the C-N bond. researchgate.net

Relative Reactivity of Amide Derivatives towards Nucleophiles:

Amide TypeGeneral ReactivityTypical Products with Organometallics
Primary (RCONH₂)LowComplex mixtures, deprotonation at N-H
Secondary (RCONHR')LowDeprotonation at N-H often preferred
Tertiary (RCONR'₂)Very LowKetone (after hydrolysis of intermediate)
Weinreb Amide (RCON(OCH₃)CH₃)ModerateKetone (stabilized tetrahedral intermediate)

This table illustrates the general reactivity trends for different classes of amides in nucleophilic acyl substitution reactions.

The N-methoxy-N-methyl substitution pattern in the target molecule is characteristic of a Weinreb amide. A key feature of Weinreb amides is that they react with organometallic reagents to form a stable chelated tetrahedral intermediate, which resists over-addition of the nucleophile and collapses to a ketone only upon acidic workup. This makes them exceptionally useful synthetic intermediates for controlled ketone synthesis.

Exploration of Hydrolysis and Other Amide Bond Transformations

The hydrolysis of an amide bond to yield a carboxylic acid and an amine is a fundamentally important but often challenging transformation. Amides are significantly more resistant to hydrolysis than esters. Tertiary amides, in particular, are very difficult to cleave under standard aqueous acidic or basic conditions, often requiring harsh reagents and high temperatures. arkat-usa.orgresearchgate.net

The mechanism of basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. umich.edu The resulting tetrahedral intermediate can then expel the amide anion (a poor leaving group) to form the carboxylate. For tertiary amides, the increased steric hindrance around the carbonyl group and the lack of an N-H proton for potential deprotonation pathways contribute to their low reactivity. arkat-usa.org

However, research has shown that the hydrolysis of tertiary amides can be effectively carried out under non-aqueous conditions. A mild protocol using sodium hydroxide in a methanol/dichloromethane solvent mixture has been developed. researchgate.net In this system, the rate of hydrolysis for lipophilic tertiary amides is significantly increased compared to traditional aqueous methods. arkat-usa.orgresearchgate.net

Comparison of Amide Hydrolysis Conditions:

Amide TypeConventional Aqueous HydrolysisNon-Aqueous (NaOH in MeOH/DCM)
PrimaryModerate conditionsSlow
SecondaryForcing conditionsModerate
TertiaryVery forcing conditionsRapid

This table is based on findings that show a reversal of reactivity trends for amide hydrolysis in non-aqueous basic conditions compared to conventional aqueous systems. arkat-usa.orgresearchgate.net

Given its structure as a lipophilic tertiary amide, this compound would be expected to be highly resistant to standard aqueous hydrolysis but could likely be cleaved effectively using specialized non-aqueous methods.

Coordination Chemistry of Benzamide Derivatives as Ligands for Metal Complexes

Benzamide and its derivatives can function as ligands in coordination compounds, typically binding to metal centers through the carbonyl oxygen atom. mdpi.com The lone pair electrons on the carbonyl oxygen make it an effective Lewis base, capable of coordinating to a variety of metal ions.

In the case of this compound, several potential coordination sites exist: the amide carbonyl oxygen, the methoxy oxygen, and the fluorine atom. While multidentate coordination is possible, monodentate coordination through the amide carbonyl oxygen is the most probable mode, as it is a common binding motif for amide-type ligands. mdpi.com The other potential donor atoms (methoxy oxygen, fluorine) are generally weaker ligands.

The formation of such metal complexes can modulate the reactivity of the benzamide molecule. For instance, coordination to a Lewis acidic metal center would increase the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack. The specific geometry and stability of any potential complex would depend on the nature of the metal ion, the solvent system, and the steric and electronic properties of the ligand itself.

Examples of Metal Coordination with Amide-Containing Ligands:

Ligand TypeMetal Ion ExampleTypical Coordination Mode
Simple BenzamidesVarious transition metalsMonodentate via carbonyl oxygen
Amido-substituted phosphinesRh(I), Pd(II)Bidentate (P,O-chelation) mdpi.com
Benzimidazole derivativesCd(II)Monodentate via imidazole (B134444) nitrogen mdpi.com

This table provides examples of how different functional groups within a broader class of amide-containing molecules can participate in metal coordination.

Structure Reactivity Relationship Studies in Benzamide Analogues

Influence of Aromatic Ring Substitutions on Reaction Pathways and Selectivity

Substituents on the benzene (B151609) ring profoundly influence the reactivity of the benzamide (B126) system, primarily through a combination of inductive and resonance effects. These effects alter the electron density of the aromatic ring and the carbonyl group, impacting the pathways and selectivity of reactions like electrophilic aromatic substitution.

In a molecule such as 4-Fluoro-N,2-dimethoxy-N-methylbenzamide, the substituents have competing effects.

4-Fluoro Group : The fluorine atom at the para-position exerts a strong -I (inductive) effect, withdrawing electron density from the ring and deactivating it towards electrophilic attack. However, it also has a +R (resonance) effect, donating electron density, although this is weaker for fluorine compared to other halogens. This combination makes fluorine an ortho-para directing deactivator. The presence of fluorine can enhance the reactivity and binding affinity of a molecule to various enzymes and receptors.

2-Methoxy Group : The methoxy (B1213986) group at the ortho-position has a strong +R effect, donating electron density and activating the aromatic ring, and a weaker -I effect. This makes it a powerful ortho-para directing group. nih.gov However, its position ortho to the amide functionality introduces significant steric hindrance, known as the ortho effect. This steric bulk can shield the carbonyl group and influence the conformation of the amide, thereby altering reaction rates and pathways. oup.com Studies on phenolic acids have shown that the number and position of methoxy groups play an important role in the molecule's properties, with electron-donating groups generally increasing the electron cloud density of the benzene ring. nih.gov

Kinetic studies on the oxidation of ortho-substituted benzaldehydes, which can serve as an analogue for reactivity, show that such reactions are subject to steric hindrance by ortho-substituents. ias.ac.in A quantitative analysis of ortho effects in the acidic hydrolysis of benzamides led to the development of a specific steric parameter, E_s(AMD), highlighting that planar, π-bonded substituents like methoxy have distinct steric profiles compared to alkyl groups. oup.com

Impact of N-Substitution Patterns on Chemical Behavior and Stability

The nature of the substituents on the amide nitrogen is critical to the stability and chemical behavior of the benzamide. The N-methoxy-N-methyl substitution pattern, as seen in this compound, is characteristic of a Weinreb amide.

Weinreb amides are known for their unique stability and reactivity. chemicalbook.com They are stable enough to be isolated and purified, yet are reactive towards nucleophiles like Grignard and organolithium reagents to form ketones. This stability is attributed to the N-methoxy group, which can chelate the metal atom of the organometallic reagent, stabilizing the tetrahedral intermediate and preventing the common side reaction of over-addition to form a tertiary alcohol. The N,N-disubstituted nature of these amides also means they lack an acidic N-H proton, preventing deprotonation by basic reagents.

Compared to other N-substitution patterns:

Primary (N-H₂) and Secondary (N-HR) Amides : These amides possess N-H bonds that can participate in hydrogen bonding, influencing their physical properties and aggregation. They are also susceptible to deprotonation under basic conditions.

Tertiary (N-R₂) Amides : While lacking the acidic proton, simple N,N-dialkyl amides can still undergo cleavage under harsh conditions. Computational studies on N,N-dimethylbenzamide show a significant twist (around 40-60°) between the phenyl ring and the carbonyl group to relieve steric strain. nih.gov

The N-methoxy-N-methyl group thus provides a balance of stability and controlled reactivity, making these compounds valuable synthetic intermediates. chemicalbook.com

Stereochemical Considerations in Benzamide Reactions and Transformations

The stereochemistry of benzamides, particularly those with ortho-substituents, can play a defining role in their reactivity. The presence of a bulky group at the ortho-position, such as the 2-methoxy group in this compound, can restrict rotation around the aryl-carbonyl (Ar-C) single bond.

This restricted rotation can give rise to atropisomerism , a form of axial chirality where the molecule exists as a pair of non-superimposable, slowly interconverting enantiomers. Computational studies on ortho-substituted tertiary aromatic amides have shown that ortho-chloro substitution significantly increases the rotational barriers around both the N-C(O) and C-C(O) axes due to steric repulsion between the ortho-substituent and the amide oxygen. nsf.gov

A detailed conformational analysis of N-methyl-2-methoxy benzamide revealed that it exists as an equilibrium between two conformers: cis (carbonyl oxygen and methoxy group on the same side) and trans (on opposite sides). nih.gov The trans conformer was found to be more stable. nih.gov The protonation of the amide or a related group can further suppress this rotation, a principle that has been explored in creating pH-responsive molecular switches from ortho-disubstituted benzamidines. beilstein-journals.orgresearchgate.net

The table below, based on data from conformational analyses, illustrates the energy differences between cis and trans conformers for various ortho-substituted benzamides, highlighting the influence of the ortho-substituent on stereochemical stability.

CompoundSolventEnergy Difference (E_cis - E_trans) (kcal/mol)Planarity of More Stable (trans) Conformer
2-Fluoro BenzamideCDCl₃> 2.3Planar
2-Fluoro BenzamideCD₃CN1.7Planar
2-Chloro BenzamideCD₃CN0.0Non-planar
N-Methyl-2-methoxy BenzamideCDCl₃> 2.5Planar
N-Methyl-2-methoxy BenzamideCD₃CN2.0Planar
Data sourced from a study on the conformations of substituted benzamides. nih.gov

This stereochemical rigidity can direct the approach of reagents in a transformation, leading to high levels of diastereoselectivity or enantioselectivity in reactions involving chiral substrates or catalysts.

Correlations Between Molecular Structure and Chemical Reactivity Profiles

Quantitative Structure-Reactivity Relationships (QSRR) are powerful tools for correlating a molecule's structural features with its chemical reactivity. nih.govresearchgate.netchemrxiv.org For benzamide analogues, these studies often involve correlating reaction rates with electronic parameters (like Hammett constants) and steric parameters.

Steric Effects : The ortho effect of the 2-methoxy group is a dominant factor. As previously mentioned, a specific steric parameter, E_s(AMD), was developed based on the hydrolysis rates of ortho-substituted benzamides, providing a quantitative measure of this steric hindrance. oup.com Studies show that steric hindrance from ortho-substituents generally decreases reaction rates. ias.ac.in

Computational Modeling : Modern computational methods, such as Density Functional Theory (DFT), allow for the calculation of structural properties (bond lengths, angles), rotational energy barriers, and electronic parameters (atomic charges, molecular electrostatic potential). nsf.gov These calculated values can be correlated with experimental reactivity data to build predictive QSRR models. For example, increased rotational barriers in ortho-substituted amides, a direct consequence of their structure, correlate with decreased reactivity in certain transformations. nsf.gov

The following table summarizes the polar and steric effects of various substituents in the oxidation of ortho-substituted benzaldehydes, providing insight into how similar substituents on a benzamide ring might influence reactivity.

SubstituentPolar Effect Contribution (P_I)Resonance Effect Contribution (P_R)Steric Effect Contribution (P_S)
H000
F18.244.537.3
Cl20.441.538.1
Br20.741.038.3
I20.639.739.7
OMe16.553.629.9
NO₂31.433.335.3
Data adapted from a kinetic study on the oxidation of ortho-substituted benzaldehydes. ias.ac.in The contributions are percentages of the total substituent effect.

These correlations are crucial for predicting the behavior of novel compounds and for the rational design of molecules in fields ranging from medicinal chemistry to materials science. nih.govnih.gov

Q & A

Basic: What are the standard synthetic routes for synthesizing 4-Fluoro-N,2-dimethoxy-N-methylbenzamide?

Answer:
The compound is typically synthesized via amidation reactions using coupling reagents. A common approach involves reacting the corresponding carboxylic acid derivative (e.g., 2-methoxy-4-fluorobenzoic acid) with a methylamine derivative in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). These reagents facilitate carbodiimide-mediated coupling, ensuring efficient amide bond formation under mild conditions (e.g., -50°C to room temperature). The reaction is monitored by TLC, and the product is purified via column chromatography. Characterization is performed using IR (to confirm amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (to verify methoxy and methylamine substituents) .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Key techniques include:

  • IR Spectroscopy : Identifies functional groups (amide C=O, methoxy C-O).
  • ¹H-NMR and ¹³C-NMR : Assigns proton and carbon environments (e.g., fluorine-induced splitting patterns, methoxy singlet at ~3.8 ppm).
  • Elemental Analysis : Confirms purity and stoichiometry.
  • Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight.
    For fluorescence studies, spectrofluorometry at λexem (e.g., 340/380 nm) is used to assess photophysical properties .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:
Optimization strategies include:

  • Temperature Control : Lower temperatures (-50°C) reduce side reactions like hydrolysis of active intermediates .
  • Reagent Stoichiometry : A 1:1.2 molar ratio of carboxylic acid to amine ensures excess amine drives the reaction to completion.
  • Solvent Selection : Anhydrous dichloromethane or DMF minimizes unwanted solvolysis.
  • Catalytic Additives : HOBt suppresses racemization and improves coupling efficiency. Post-reaction, quenching with aqueous HCl removes unreacted DCC as dicyclohexylurea (DCU), which is filtered off .

Advanced: How should researchers resolve contradictions in fluorescence intensity data under varying pH?

Answer:
Fluorescence intensity discrepancies often arise from protonation/deprotonation of functional groups. For example, at pH < 5, protonation of the amide nitrogen may quench fluorescence, while at pH > 7, deprotonation of phenolic -OH (if present) alters electronic transitions. To address this:

  • Perform pH titrations (pH 2–10) and plot intensity vs. pH to identify optimal conditions (e.g., pH 5 for maximum intensity).
  • Use buffer systems (e.g., acetate buffer for pH 3–5.5, phosphate for pH 6–8) to stabilize ionic strength.
  • Validate results with control experiments (e.g., metal ion-free buffers to exclude chelation effects) .

Basic: What are the critical parameters for evaluating fluorescence properties of this compound?

Answer:

  • Solvent Polarity : Polar solvents (e.g., methanol) may stabilize excited states, enhancing fluorescence.
  • Temperature : Higher temperatures (e.g., >30°C) increase non-radiative decay, reducing intensity.
  • Concentration : Avoid self-absorption artifacts by using dilute solutions (e.g., 0.1–10 µM).
  • Binding Constants : Determine via Stern-Volmer plots if the compound interacts with quenchers (e.g., metal ions) .

Advanced: What methodologies are used to assess the compound’s binding affinity to biological targets?

Answer:

  • Fluorescence Titration : Incremental addition of a target (e.g., protein) to the compound solution while monitoring emission changes. Calculate binding constants (Kb) using modified Benesi-Hildebrand equations.
  • Surface Plasmon Resonance (SPR) : Measures real-time interaction kinetics (kon/koff).
  • Molecular Docking : Computational models predict binding poses and affinity scores (e.g., AutoDock Vina). Validate with mutagenesis studies if targeting enzymes/receptors .

Basic: How should researchers ensure compound stability during storage?

Answer:

  • Temperature : Store at -20°C in airtight, light-resistant vials to prevent photodegradation.
  • Desiccants : Use silica gel to avoid hydrolysis of the amide bond.
  • Solubility : Lyophilize and store as a solid; avoid prolonged storage in DMSO (>1 month) due to oxidation risks .

Advanced: How can researchers validate the purity of synthesized batches?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area).
  • Melting Point Analysis : Sharp melting points (±2°C) indicate high purity.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm structural integrity .

Advanced: What strategies mitigate mutagenicity risks during handling?

Answer:

  • Ames Test : Pre-screen for mutagenicity (e.g., Salmonella typhimurium strains TA98/TA100).
  • PPE : Use nitrile gloves, fume hoods, and closed systems for weighing.
  • Waste Disposal : Neutralize with 10% KOH in ethanol before disposal .

Basic: What are the reported limits of detection (LOD) and quantification (LOQ) for this compound?

Answer:
In fluorescence-based assays, typical values are:

  • LOD : 0.269 mg/L (S/N ≥ 3).
  • LOQ : 0.898 mg/L (S/N ≥ 10).
  • Precision : RSD < 2% for intraday/interday repeatability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.